![molecular formula C6H5FN4 B1326544 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1034667-22-5](/img/structure/B1326544.png)

5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine

Übersicht

Beschreibung

5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine , also known by its chemical formula C6H5FN4 , is a heterocyclic compound. It belongs to the pyrazolo[3,4-b]pyridine class and contains a fluorine atom at the 5-position. This compound has attracted interest due to its potential biological activities and applications .

Synthesis Analysis

The synthetic methods for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine are documented in the literature. Researchers have explored various routes, including cyclization reactions, nucleophilic substitutions, and condensation reactions. These synthetic pathways allow access to this compound for further investigation .

Molecular Structure Analysis

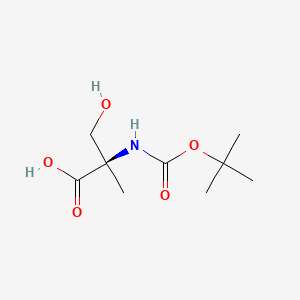

The molecular formula of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is C6H5FN4 . Its 2D structure consists of a pyrazolo[3,4-b]pyridine ring with a fluorine substituent at the 5-position. The compound’s 3D conformer reveals its spatial arrangement, which influences its properties and interactions with other molecules .

Chemical Reactions Analysis

Studies have explored the reactivity of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. It can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group transformations. Researchers have investigated its behavior under different reaction conditions to understand its versatility and potential applications .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Antihypertensive Agents

5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine has been investigated for its potential use in the development of antihypertensive agents. Its structural similarity to purine bases like adenine and guanine makes it a candidate for creating analogs that can modulate biological pathways involved in blood pressure regulation .

Cancer Therapeutics: Kinase Inhibition

This compound is also explored for its role in cancer therapeutics as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and proliferation. By inhibiting specific kinases, researchers aim to develop targeted cancer treatments .

Neurological Disorders: Anxiolytic Drugs

Derivatives of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine are part of anxiolytic drugs such as cartazolate, tracazolate, and etazolate. These drugs are used to treat anxiety disorders by affecting neurotransmitter systems in the brain .

Cardiovascular Diseases: Pulmonary Hypertension

One of the notable drugs that include this compound is riociguat, used for treating pulmonary hypertension. It works by stimulating soluble guanylate cyclase, an enzyme that helps relax blood vessels and improve blood flow .

Antimicrobial Agents: Antibacterial and Antifungal Activity

Research into the antimicrobial properties of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine has shown promise in developing new antibacterial and antifungal agents. Its ability to interfere with microbial cell processes makes it a valuable compound in this field .

Metabolic Disorders: Diabetes Treatment

The compound’s influence on metabolic pathways is being studied for potential applications in treating diabetes. By modulating enzymes involved in glucose metabolism, it could offer a new approach to managing blood sugar levels .

Inflammatory Diseases: Anti-inflammatory Properties

Its anti-inflammatory properties are being explored for the treatment of chronic inflammatory diseases. By inhibiting the production of pro-inflammatory cytokines, it could provide relief from inflammation-related symptoms .

Molecular Imaging: Diagnostic Tool

Lastly, 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is being studied for its use in molecular imaging. As a fluorescent marker, it could help in the visualization of biological processes and aid in the diagnosis of various diseases .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Consult safety data sheets (SDS) for specific hazard information .

Eigenschaften

IUPAC Name |

5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFONWAPOQPJJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648970 | |

| Record name | 5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine | |

CAS RN |

1034667-22-5 | |

| Record name | 5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the described process for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine?

A1: Both papers [, ] focus on novel processes to synthesize 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. The significance lies in achieving a high yield and purity of the compound. This is particularly important because it serves as a vital building block for synthesizing biologically active compounds, especially GSK-3 inhibitors or their derivatives. The described processes offer improved synthetic routes compared to previous methods, potentially leading to more efficient and cost-effective production of these important compounds.

Q2: Can you explain the key step highlighted in one of the research papers regarding the synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine?

A2: One of the papers [] emphasizes a specific step involving selective dechlorination to produce 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. This implies that the starting material likely possesses a chlorine atom that is strategically removed under specific “des-chlorination conditions." This selective removal is crucial for obtaining the desired final product and highlights the importance of controlled reaction conditions in organic synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)

![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)

![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)

![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)

![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)